

# Technical Guide: Chemical Identification of Palbociclib Impurity 029

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## Compound of Interest

**Compound Name:** 1-(2-Nitropyridin-3-yl)piperazine  
**CAS No.:** 1566082-34-5  
**Cat. No.:** B8819165

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## Executive Summary

In the development of Palbociclib (CDK4/6 inhibitor), the control of regioisomeric impurities is critical for ensuring drug safety and efficacy. Impurity 029 (Vendor Code: MM3726.29 / CAS: 1566082-34-5) is identified as **1-(2-nitropyridin-3-yl)piperazine**.<sup>[1][2]</sup>

This impurity represents a regioisomeric precursor arising from the early stages of the API synthesis.<sup>[2]</sup> Unlike the target intermediate where the piperazine moiety is attached at the C5 position of the pyridine ring, Impurity 029 features the piperazine at the C3 position. If not purged, this impurity can carry forward to form a "Regio-Palbociclib" analogue, making its early detection via LC-MS and NMR mandatory.<sup>[1][2]</sup>

## Chemical Identity & Properties

Parameter	Specification
Common Name	Palbociclib Impurity 029
Chemical Name	1-(2-nitropyridin-3-yl)piperazine
CAS Number	1566082-34-5
Molecular Formula	C9H12N4O2
Molecular Weight	208.22 g/mol
Structural Class	Regioisomer Intermediate / Starting Material Impurity
Appearance	Yellow to Orange Solid (Nitro-compound characteristic)
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water

## Structural Context

The Palbociclib side-chain synthesis requires the nucleophilic aromatic substitution of a piperazine onto a nitropyridine core.<sup>[2]</sup>

- Target Intermediate: 1-(6-nitropyridin-3-yl)piperazine (or 1-(2-nitro-5-pyridyl)piperazine).<sup>[1][2]</sup>
- Impurity 029: **1-(2-nitropyridin-3-yl)piperazine**.<sup>[1][2][3]</sup>

## Formation Mechanism: The Regioisomer Pathway

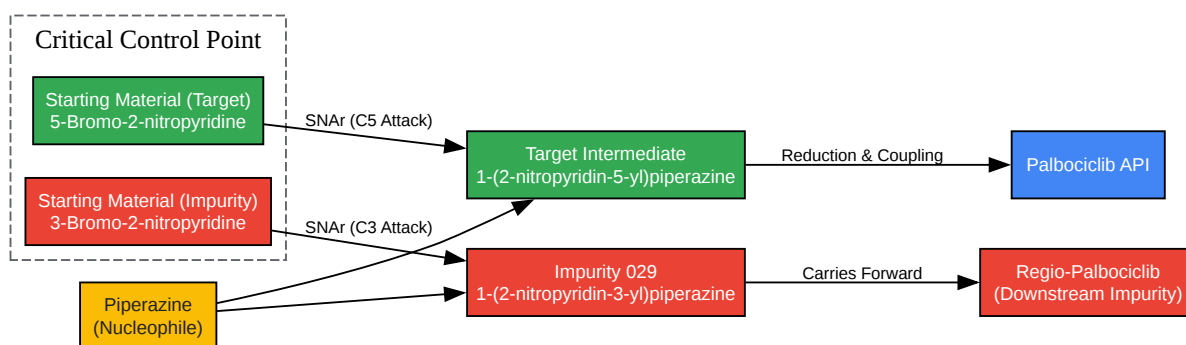
The formation of Impurity 029 is a classic example of Starting Material Regioisomerism.<sup>[2]</sup> It originates from the use of a pyridine starting material contaminated with its isomer.<sup>[2]</sup>

The Mechanism:

- Correct Pathway: Uses 5-halo-2-nitropyridine.<sup>[1][2]</sup> Piperazine attacks at C5 (para to nitro group, activated by resonance).

- Impurity Pathway: Uses 3-halo-2-nitropyridine (contaminant).[1][2] Piperazine attacks at C3 (ortho to nitro group, activated by induction and resonance).

Once formed, Impurity 029 is difficult to separate from the target intermediate due to identical molecular weight and similar polarity.



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Figure 1: Parallel synthesis pathways showing the origin of Impurity 029 from isomeric starting materials.

## Analytical Identification Protocols

Distinguishing Impurity 029 from the target intermediate requires orthogonal analytical methods because they are isobaric (Same Mass).[2]

### A. Mass Spectrometry (LC-MS/MS)

While the parent mass is identical, the fragmentation pattern (MS2) reveals subtle electronic differences due to the ortho vs. para nitro positioning.[2]

- Instrument: Q-TOF or Triple Quadrupole MS.
- Ionization: ESI Positive Mode.
- Parent Ion:  $[M+H]^+ = 209.10$  Da.[2]

Fragment Ion (m/z)	Origin	Differentiation Note
209.1	[M+H] <sup>+</sup>	Indistinguishable.[1][2]
192.1	[M+H - OH] <sup>+</sup>	Loss of oxygen from Nitro group.[1][2] Common to both. [2]
163.1	[M+H - NO <sub>2</sub> ] <sup>+</sup>	Loss of Nitro group. Common to both.[2]
122.0	Pyridine Ring Fragment	Diagnostic. The ortho-substitution (Impurity 029) often facilitates a characteristic "Ortho Effect" rearrangement not seen in the para-isomer.[1] [2]

## B. Nuclear Magnetic Resonance (NMR) - The "Smoking Gun"

Proton NMR (ngcontent-ng-c3932382896="" \_nghost-ng-c102404335="" class="inline ng-star-inserted">

H-NMR) is the definitive method for identification.[1] The coupling pattern of the aromatic pyridine protons distinguishes the substitution pattern.

Protocol:

- Dissolve ~5 mg of isolated impurity in DMSO-d<sub>6</sub>. [2]
- Acquire ngcontent-ng-c3932382896="" \_nghost-ng-c102404335="" class="inline ng-star-inserted">

H spectrum (400 MHz or higher).

- Focus on the aromatic region (6.5 - 8.5 ppm). [2]

Comparative Analysis:

Feature	Target Intermediate (C5-Substituted)	Impurity 029 (C3-Substituted)
Spin System	Non-contiguous (H3, H4, H6)	Contiguous (H4, H5, H6)
Coupling Pattern	H3/H4: Vicinal doublet (ngcontent-ng-c3932382896="" _ngghost-ng-c102404335="" class="inline ng-star-inserted"> Hz).H6: Isolated doublet ( Hz, meta-coupling).[1]	H4/H6: Doublets.H5: Doublet of Doublets (dd) (connected to both H4 and H6).
Key Signal	Presence of an isolated proton (H6) with small coupling.[2]	Presence of a triplet-like dd (H5) coupled to two neighbors.

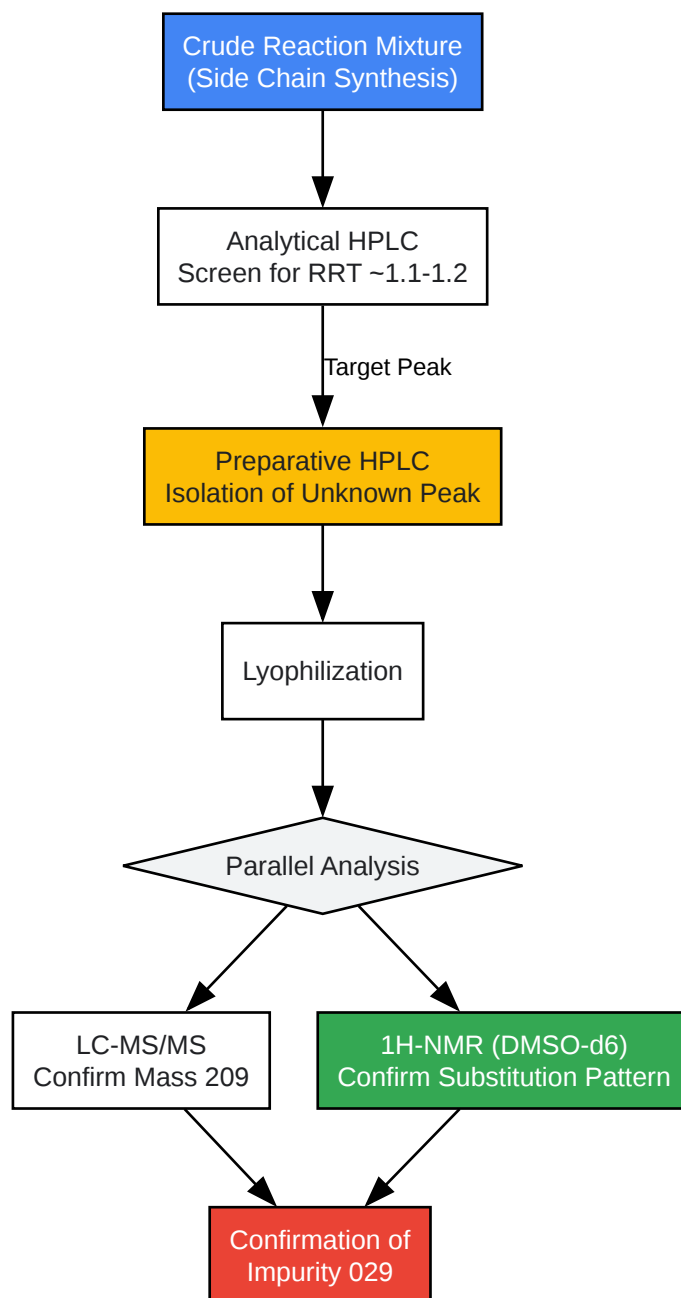
## C. HPLC Method (Reverse Phase)

Impurity 029 typically elutes later than the target intermediate on C18 columns due to the internal hydrogen bonding (ortho-nitro effect) or steric shielding, which makes it slightly more lipophilic.[1][2]

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5  $\mu$ m.
- Mobile Phase A: 0.1% Formic Acid in Water.[2]
- Mobile Phase B: Acetonitrile.[2]
- Gradient: 5% B to 95% B over 20 mins.
- Detection: UV at 254 nm.[2]

## Experimental Workflow: Isolation & Characterization

To formally identify Impurity 029 in a batch, follow this isolation workflow.



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Figure 2: Step-by-step workflow for the isolation and structural confirmation of Impurity 029.

## References

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